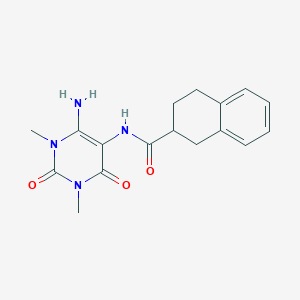

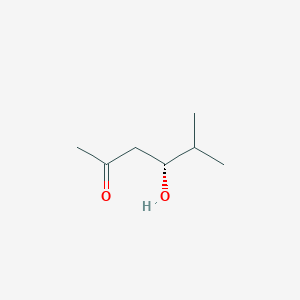

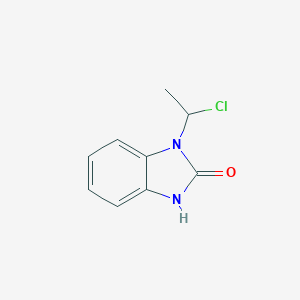

(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate involves catalyzed reactions and efficient transformations. Dirhodium(II)-catalyzed C-H amination reaction of (S)-3-(tert-butyldimethylsilyloxy)-2-methylpropyl carbamate leads to the formation of oxazolidinone in excellent yield, which is a critical step in producing optically active monoprotected 2-amino-2-methyl-1,3-propanediols (Yakura, Yoshimoto, & Ishida, 2007). Another method for synthesizing related carbamates includes acylation, nucleophilic substitution, and reduction steps, optimizing yields (Zhao, Guo, Lan, & Xu, 2017).

Molecular Structure Analysis

The molecular structure of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate and related compounds are characterized using various spectroscopic techniques. The confirmation of structures is crucial for understanding the reactivity and properties of these compounds. Studies often use MS and 1HNMR for structural confirmation, providing insights into the molecular arrangement and functional groups present (Zhao et al., 2017).

Chemical Reactions and Properties

Chemical transformations of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate reveal its versatility. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines and demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate, such as solubility, melting point, and boiling point, are crucial for its application in synthesis reactions. These properties are determined by the molecular structure and influence the compound's reactivity and handling.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, define the utility of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate in synthetic chemistry. For example, its ability to undergo smooth transformations into oxazolidinone under catalyzed conditions highlights its reactivity and potential in organic synthesis (Yakura et al., 2007).

Applications De Recherche Scientifique

-

Field : Biopharmaceutical Formulations

- Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- Methods : This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .

- Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .

-

Field : Environmental Science and Pollution Research

- Application : The study introduces a cost-effective approach to fabricating a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying .

- Methods : Characterization techniques were employed to evaluate the microstructure and adsorption mechanism, confirming the ability of the adsorbent’s carboxyl and hydroxyl groups to eliminate various heavy metal ions in water simultaneously .

- Results : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies .

-

Field : Rubber and Elastomer Manufacturing

- Application : Butyl rubber, a synthetic elastomer made by combining isobutylene and isoprene, has good shock absorption characteristics and low moisture and gas permeability, making it useful in many commercial applications .

- Methods : The material is made by a process called cationic vinyl polymerization from the monomer isobutylene. Usually, 1-2% isoprene is added to the isobutylene .

- Results : The material is flexible, with good room temperature damping characteristics. It resists many acidic and alkaline chemicals, ozone, heat, and weathering, and has good aging properties .

-

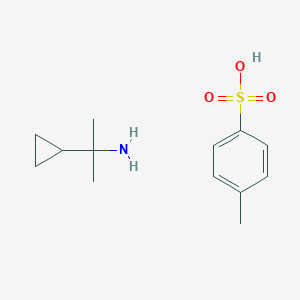

- Application : Enantiopure tert-butanesulfinamide has been used in the synthesis of N-heterocycles through sulfinimine intermediates .

- Methods : This review summarizes the recent reports on the application of enantiopure tert-butanesulfinamide in the synthesis of N-heterocycles .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAXTHWMUZLOHK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)